molecular formula C9H6F3NO B13522931 Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

Cat. No.: B13522931
M. Wt: 201.14 g/mol
InChI Key: AJVYETTUPCFOKH-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which subsequently decomposes to yield the desired isocyanate compound .

Industrial Production Methods: In industrial settings, the production of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene typically involves large-scale phosgenation processes. These processes require stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also explored to mitigate risks .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various chemical transformations, including the formation of urethanes and ureas .

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Comparison: 1-Isocyanato-2-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and applications.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

1-isocyanato-2-methyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3

InChI Key

AJVYETTUPCFOKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)N=C=O

Origin of Product

United States

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